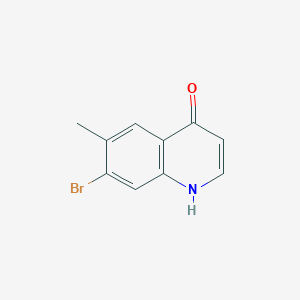

7-Bromo-4-hydroxy-6-methylquinoline

描述

Historical Perspectives on Quinoline (B57606) Chemistry and the Emergence of 7-Bromo-4-hydroxy-6-methylquinoline

The journey into quinoline chemistry began in 1834, when German chemist Friedlieb Ferdinand Runge first isolated the parent compound, which he named "leukol," from coal tar. wikipedia.org Shortly after, in 1842, French chemist Charles Gerhardt obtained a related compound by distilling quinine (B1679958) with potassium hydroxide (B78521), which he termed "Chinoilin" or "Chinolein". wikipedia.org These initial discoveries paved the way for extensive research into the synthesis of the quinoline ring system.

Over the decades, a variety of named reactions have been developed to construct the quinoline scaffold, each offering different pathways to substituted derivatives. Some of the most classical and enduring methods include:

Skraup Synthesis (1880): This was one of the earliest methods, involving the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. numberanalytics.comiipseries.org

Doebner-von Miller Reaction: This method utilizes anilines and α,β-unsaturated carbonyl compounds to produce quinolines. chemrj.orgwikipedia.org

Conrad-Limpach Synthesis: This approach involves the reaction of anilines with β-ketoesters. orientjchem.org

Friedländer Synthesis (1882): In this reaction, a 2-aminobenzaldehyde (B1207257) or ketone condenses with a compound containing an active methylene (B1212753) group. iipseries.orgorientjchem.org

These foundational synthetic strategies have been refined and supplemented over the years with more modern techniques, including microwave-assisted and green chemistry approaches that offer improved yields and reduced environmental impact. researchgate.nettandfonline.com

While the history of the broader quinoline family is well-documented, the specific emergence of This compound is not clearly detailed in historical chemical literature. Its existence is confirmed through its unique CAS number (1189106-61-3) and availability from various chemical suppliers, which suggests it is a compound of interest for contemporary research, likely synthesized for specific screening or as an intermediate in more complex molecular syntheses. scbt.comchemical-suppliers.eu

Strategic Importance of Functionalized Quinoline Scaffolds in Modern Chemical Research

The quinoline scaffold is widely regarded as a "privileged structure" in medicinal chemistry. acs.org This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them exceptionally valuable starting points for drug discovery. The versatility of the quinoline ring allows for functionalization at multiple positions, which significantly influences the pharmacological profile of the resulting derivatives. rsc.orgorientjchem.org

The introduction of substituents such as halogens, hydroxyl groups, and alkyl groups can dramatically alter a molecule's biological activity.

Halogenation , particularly with bromine, is a common strategy in medicinal chemistry to enhance the potency of drug candidates. orientjchem.org Halogenated quinolines have demonstrated significant antibacterial activities, including the ability to eradicate biofilms. nih.govniscpr.res.in

The 4-hydroxyquinoline (B1666331) (or quinolin-4-one) tautomer is a key structural feature in many biologically active compounds.

Methyl groups can influence the lipophilicity and metabolic stability of a compound.

The strategic combination of these functional groups on the quinoline core has led to the development of compounds with a wide array of therapeutic applications, including:

Anticancer nih.govarabjchem.org

Antimalarial wikipedia.orgnih.gov

Antibacterial and Antifungal niscpr.res.inresearchgate.net

Anti-inflammatory scilit.com

Antiviral nih.gov

Antidiabetic acs.org

This broad spectrum of activity underscores the strategic importance of designing and synthesizing novel functionalized quinolines like this compound for investigation in various fields of chemical and biomedical research. rsc.org

Current Research Landscape and Knowledge Gaps Pertaining to this compound

A review of the current scientific literature reveals a significant knowledge gap specifically concerning This compound . There are no dedicated studies detailing its synthesis, characterization, or biological evaluation. Its primary presence is within the catalogs of chemical suppliers, where it is offered to researchers for early discovery purposes. sigmaaldrich.com This indicates that while the compound is available, it remains largely unexplored in academic or industrial research settings.

In contrast, considerable research exists for structurally related compounds, which can provide a framework for understanding the potential properties and research avenues for this compound. For example, various brominated quinoline derivatives have been synthesized and evaluated for their potential as therapeutic agents. 7-Bromoquinolin-4-ol, a closely related analogue, is used as a reagent in the synthesis of quinoline Schiff bases which have shown antibacterial activity. chemicalbook.com Similarly, derivatives of 8-hydroxyquinoline (B1678124) are well-studied for their therapeutic potential. niscpr.res.innih.gov The synthesis of various brominated quinolines, such as 6-bromo-4-iodoquinoline, has been reported as an important intermediate in the preparation of kinase inhibitors. researchgate.net

The lack of specific data for this compound highlights an opportunity for new research to explore its unique properties and potential applications.

Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | 1189106-61-3 | C₁₀H₈BrNO | 238.08 |

| 7-Bromo-4-hydroxyquinoline | 82121-06-0 | C₉H₆BrNO | 224.05 |

| 6-Bromo-4-hydroxyquinoline | 54675-23-9 | C₉H₆BrNO | 224.05 |

Note: Data sourced from publicly available chemical databases.

Scope and Objectives of Academic Research Endeavors Focused on this compound

Given the established importance of functionalized quinolines, future academic research focused on this compound would likely encompass several key objectives. The primary goal would be to fill the existing knowledge gap by systematically investigating its chemical and biological properties.

The scope of such research would typically include:

Synthesis and Characterization: Developing and optimizing a reliable synthetic route to produce the compound in sufficient quantities for further study. This would be followed by comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Biological Screening: Evaluating the compound's biological activity across a range of assays. Based on the activities of related structures, promising areas for investigation would include its potential as an anticancer, antibacterial, antifungal, or antiviral agent. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by modifying the positions of the bromo, hydroxyl, and methyl groups to understand how each functional group contributes to the observed biological activity. orientjchem.org This is crucial for optimizing the lead compound into a more potent and selective agent.

Computational Modeling: Employing molecular docking and other computational methods to predict the compound's binding affinity to various biological targets, such as enzymes or receptors. This can help to elucidate its mechanism of action and guide the design of more effective derivatives. nih.gov

Investigation of Physicochemical Properties: Studying properties such as solubility, lipophilicity, and metabolic stability, which are critical for determining the compound's potential as a drug candidate.

The overarching objective of such research endeavors would be to determine if this compound or its derivatives possess unique properties that could be harnessed for the development of new therapeutic agents or functional materials. rsc.orgnih.gov

Structure

3D Structure

属性

IUPAC Name |

7-bromo-6-methyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-4-7-9(5-8(6)11)12-3-2-10(7)13/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGQIPKTDVRVGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)NC=CC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670936 | |

| Record name | 7-Bromo-6-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189106-61-3 | |

| Record name | 7-Bromo-6-methyl-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189106-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-6-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Modification and Derivatization Strategies for 7 Bromo 4 Hydroxy 6 Methylquinoline

Design Principles for the Generation of Novel 7-Bromo-4-hydroxy-6-methylquinoline Derivatives

The creation of new molecules is not a random endeavor but is based on established strategic principles. These frameworks allow chemists to rationally explore chemical space and increase the probability of discovering compounds with desired characteristics.

Scaffold hopping is a prominent design strategy in medicinal chemistry used to identify structurally novel compounds that retain the biological activity of a known parent molecule. researchgate.net This involves replacing the central core of the molecule—in this case, the quinoline (B57606) ring system—with a different, but functionally equivalent, scaffold. For this compound, a scaffold hopping approach could replace the quinoline core with other bicyclic heteroaromatic systems like quinazoline (B50416) or quinoxaline. nih.gov The objective is to maintain the three-dimensional orientation of key functional groups while potentially improving properties such as selectivity or synthetic accessibility. researchgate.netchemrxiv.org

Isosteric replacement is a more conservative approach where an atom or a group of atoms is exchanged for another with similar physical or chemical properties. For instance, the C-7 bromine atom could be replaced with a chlorine atom or a trifluoromethyl group to modulate electronic and lipophilic properties. Similarly, the C-6 methyl group could be substituted with an ethyl or cyclopropyl (B3062369) group to explore the impact of size and conformation in that region of the molecule.

Rational design leverages an understanding of the structure-activity relationships (SAR) of the quinoline scaffold. Quinolines are recognized as "privileged scaffolds" due to their recurrence in numerous biologically active compounds. nih.gov A rational design approach for modifying this compound would begin by hypothesizing how the C-7 bromine, C-4 hydroxyl, and C-6 methyl groups interact with a hypothetical biological target.

For example, the 4-hydroxy group can act as both a hydrogen bond donor and acceptor, a critical feature for interaction with biological macromolecules. Derivatives could be designed to enhance or alter these interactions. The C-7 bromine atom offers a vector for substitution, allowing the introduction of various groups to probe specific binding pockets. Studies on other substituted quinazolines have shown that the presence of a halogen at the 6-position (analogous to the 7-position in quinoline) can enhance anticancer effects, suggesting that modifications at this position are critical. nih.gov

Combinatorial chemistry provides a powerful method for rapidly generating large numbers of compounds from a common building block. wikipedia.org This technique allows for the efficient exploration of the chemical space around the this compound scaffold. A combinatorial library could be created by reacting the core molecule with a diverse set of reactants at its two main functionalization points: the C-7 bromine and the C-4 hydroxyl group. wikipedia.orgnih.gov

This process typically involves parallel synthesis, where multiple reactions are run simultaneously. For example, the core scaffold could be arrayed in a 96-well plate. To each well, a unique combination of a cross-coupling partner (for the C-7 position) and an acylating or alkylating agent (for the C-4 position) would be added. This high-throughput approach can generate hundreds or thousands of distinct derivatives, which can then be screened to identify compounds with interesting properties. stanford.eduacs.org

Synthetic Transformations at Key Positions of the this compound Core

The practical synthesis of derivatives relies on robust and versatile chemical reactions that can be applied to the specific functional groups present on the this compound molecule.

The bromine atom at the C-7 position is an ideal handle for introducing structural diversity through transition metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

The Suzuki-Miyaura coupling is a particularly versatile method for this purpose, reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. nih.gov This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C-7 position. The Buchwald-Hartwig amination is another key cross-coupling reaction that enables the formation of carbon-nitrogen bonds, allowing for the synthesis of various anilines and related compounds.

Table 1: Exemplar Cross-Coupling Reactions for C-7 Functionalization

| Coupling Reaction | Reagent | Catalyst/Ligand | Base | Potential Introduced Group |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Phenyl |

| Suzuki-Miyaura | 2-Thiopheneboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 2-Thienyl |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Morpholinyl |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Phenylethynyl |

| Stille | Tributyl(vinyl)tin | Pd(PPh₃)₄ | - | Vinyl |

This table presents generalized conditions based on known transformations of bromoquinolines and serves as a guide for potential derivatization. nih.govresearchgate.net

The C-4 hydroxy group is a nucleophilic site that can be readily modified through several classic organic reactions. researchgate.net Its derivatization can alter the molecule's polarity, hydrogen-bonding capability, and metabolic stability.

Etherification: The formation of ethers (O-alkylation) can be achieved by reacting the hydroxyl group with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a suitable base, such as sodium hydride or potassium carbonate.

Esterification: Esters are commonly synthesized by reacting the hydroxyl group with an acyl chloride or an acid anhydride. nih.gov For example, treatment with acetyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding acetate (B1210297) ester. This modification is often used to mask the polar hydroxyl group.

Amidation: While direct amidation is less common, the hydroxyl group can be converted to a leaving group and then displaced by an amine. A more practical approach for creating related structures involves methods for preparing 4-hydroxyquinolinone amides, which employ reagents like diisopropylethylamine and sodium tert-butoxide. nih.gov

Table 2: Common Derivatizations of the C-4 Hydroxy Group

| Reaction Type | Reagent | Base/Catalyst | Product Type |

| Etherification | Methyl Iodide | K₂CO₃ | 4-Methoxy derivative |

| Etherification | Benzyl Bromide | NaH | 4-Benzyloxy derivative |

| Esterification | Acetyl Chloride | Pyridine | 4-Acetoxy derivative |

| Esterification | Benzoyl Chloride | Triethylamine | 4-Benzoyloxy derivative |

This table illustrates common synthetic strategies for modifying the 4-hydroxy position on a quinoline scaffold. nih.govresearchgate.net

Modifications and Transformations of the C-6 Methyl Group

The methyl group at the C-6 position of the this compound scaffold serves as a versatile handle for a variety of chemical transformations. These modifications can be employed to explore the structure-activity relationship (SAR) by introducing diverse functionalities, altering steric bulk, and modulating electronic properties. Key strategies for the derivatization of the C-6 methyl group include oxidation, halogenation, and condensation reactions.

Oxidation: The methyl group can be oxidized to afford a range of functional groups with varying oxidation states. For instance, mild oxidation can yield the corresponding alcohol (6-hydroxymethyl derivative), which can be further oxidized to an aldehyde (6-formyl derivative) and subsequently to a carboxylic acid (6-carboxy derivative). These transformations open up avenues for further derivatization, such as esterification or amidation of the carboxylic acid, or reductive amination of the aldehyde.

Halogenation: The methyl group is susceptible to free-radical halogenation, typically using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation or with a radical initiator. This yields the corresponding 6-(halomethyl)quinolines. These halogenated derivatives are valuable synthetic intermediates, readily undergoing nucleophilic substitution reactions to introduce a wide array of substituents, including amines, azides, thiols, and cyanides.

Condensation Reactions: The C-6 methyl group, particularly after activation, can participate in condensation reactions. For example, conversion to a more reactive species, such as a phosphonium (B103445) salt via the Wittig reaction, allows for the introduction of carbon-carbon double bonds. This strategy enables the extension of the carbon framework and the synthesis of analogues with altered conformational flexibility.

While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of the methyl group on the quinoline ring is a well-established principle in organic synthesis. For instance, the synthesis of various quinoline derivatives often involves the manipulation of methyl groups at different positions on the quinoline core to modulate biological activity. nih.govresearchgate.net

Strategic Annulations and Ring Fusions to the Quinoline Core

Friedel-Crafts and Related Cyclizations: The existing benzene (B151609) ring of the quinoline core can undergo electrophilic substitution reactions, which can be harnessed for intramolecular cyclizations to form new rings. For instance, if a suitable side chain is introduced at the C-5 or C-8 position, a Friedel-Crafts type reaction could be employed to form a new carbocyclic or heterocyclic ring fused to the quinoline system.

Palladium-Catalyzed Cross-Coupling and Cyclization Cascades: Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, offer powerful tools for constructing fused systems. For example, a Suzuki or Heck coupling could be used to introduce a substituent at the C-8 position, which could then undergo an intramolecular cyclization to form a new ring. The synthesis of various polycyclic hetero-fused systems often relies on such transition-metal-catalyzed reactions. nih.govnih.gov

Condensation Reactions Involving Peri Positions: The positions peri to the existing substituents (e.g., C-5 and C-8) can be functionalized to participate in condensation reactions that lead to the formation of a new ring. For example, the introduction of an amino group at C-8 and a carboxyl group (or a precursor) at C-7 could lead to the formation of a fused lactam.

The synthesis of complex fused quinoline derivatives, such as isoindolo[2,1-a]quinolines, has been achieved through intramolecular Heck coupling cyclizations, demonstrating the feasibility of such annulation strategies. nih.gov While direct application to this compound would require specific adaptation of these methods, they provide a conceptual framework for the design of novel fused analogues.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Analogues

Development of SAR Models for Correlating Structural Features with Biological Activities

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For analogues of this compound, SAR models are developed by systematically modifying different parts of the molecule and evaluating the impact on a specific biological endpoint.

Key structural features of the this compound scaffold that are typically explored in SAR studies include:

The Quinoline Core: The electronic nature and substitution pattern of the quinoline ring system are critical. The nitrogen atom acts as a hydrogen bond acceptor, and its basicity can be modulated by substituents. nih.gov

The 4-Hydroxy Group: This group can act as both a hydrogen bond donor and acceptor and its acidity can be influenced by other substituents on the ring. Esterification or etherification of this group can probe the importance of its hydrogen-bonding capacity.

The 7-Bromo Substituent: The bromine atom is an electron-withdrawing group and can participate in halogen bonding. Replacing it with other halogens (F, Cl, I) or with electron-donating or -withdrawing groups of varying sizes can provide insights into the electronic and steric requirements at this position. Studies on related quinoline derivatives have shown that halogen substituents can significantly impact biological activity. nih.gov

The 6-Methyl Group: This group can be modified to explore steric and electronic effects. As discussed in section 3.2.3, it can be replaced with larger alkyl groups, or functionalized to introduce polar groups. The presence of a methyl group can influence the molecule's lipophilicity and metabolic stability.

For example, in a series of 7-chloroquinolinehydrazones, SAR studies revealed that the nature and position of substituents on an attached aryl ring significantly influenced their anticancer activity. nih.gov Similarly, for other quinoline derivatives, the substitution pattern on the quinoline nucleus has been shown to be crucial for their biological effects. nih.govnih.gov

QSAR Model Development and Validation for Predictive Insights into Activity Profiles

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models are valuable for predicting the activity of untested compounds and for guiding the design of more potent analogues.

The development of a QSAR model for this compound analogues would typically involve the following steps:

Data Set Selection: A series of analogues with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., steric, electronic, hydrophobic, topological) are calculated for each molecule in the data set.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

Several QSAR studies have been successfully performed on various classes of quinoline derivatives, demonstrating the utility of this approach. For instance, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand the anti-tuberculosis activity of ring-substituted quinolines and the inhibitory activity of quinoline Schiff bases against enoyl acyl carrier protein reductase. capes.gov.brdovepress.com These studies generate 3D contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, and other properties are favorable or unfavorable for activity, thus providing a visual guide for molecular design. nih.gov

A hypothetical QSAR study on this compound analogues might reveal, for example, that increased steric bulk at the C-6 position is detrimental to activity, while an electron-withdrawing substituent at the C-7 position is beneficial.

Pharmacophore Modeling and Ligand-Based Design Concepts for Target Interactions

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to bind to a specific biological target and elicit a biological response. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups.

For this compound analogues, a pharmacophore model could be developed based on a set of known active compounds. This model would highlight the key interaction points required for binding to the target protein. A hypothetical pharmacophore model might include:

A hydrogen bond acceptor feature corresponding to the quinoline nitrogen.

A hydrogen bond donor/acceptor feature from the 4-hydroxy group.

A hydrophobic/aromatic feature from the quinoline ring system.

A halogen bond donor feature from the 7-bromo substituent.

Once a pharmacophore model is established and validated, it can be used as a 3D query to screen large chemical databases to identify novel compounds with different chemical scaffolds that match the pharmacophoric features and are therefore likely to be active. malariaworld.orgnih.gov This approach allows for scaffold hopping and the discovery of new lead compounds.

Advanced Characterization and Structural Elucidation of 7 Bromo 4 Hydroxy 6 Methylquinoline and Its Derivatives

Advanced Spectroscopic Techniques for Comprehensive Structural Insights

A detailed analysis using advanced spectroscopic techniques is currently not possible due to the absence of published experimental or theoretical data for 7-Bromo-4-hydroxy-6-methylquinoline.

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NOESY, HMBC, HSQC)

No NMR data, including 1D (¹H and ¹³C) or 2D (COSY, HSQC, HMBC, NOESY) spectra, have been reported for this compound. Such data would be essential for assigning the proton and carbon signals and for establishing the connectivity and spatial relationships of the atoms within the molecule.

Advanced Mass Spectrometry Techniques (e.g., Fragmentation Pathway Analysis, Ion Mobility Mass Spectrometry)

There is no available mass spectrometry data for this compound. Analysis of its mass spectrum and fragmentation patterns would be necessary to confirm its molecular weight and deduce its structural features.

Vibrational Spectroscopy for Conformational and Intermolecular Interaction Analysis (e.g., Raman, FTIR)

Published Fourier-transform infrared (FTIR) and Raman spectra for this compound are not available. These spectroscopic techniques would provide insight into the vibrational modes of the molecule, including the characteristic frequencies of its functional groups and information about its solid-state structure.

Electronic Spectroscopy for Elucidating Electronic Transitions and Excited States (e.g., UV-Vis Absorption, Fluorescence)

No UV-Vis absorption or fluorescence spectra for this compound have been documented. This information would be crucial for understanding the electronic transitions within the molecule and its photophysical properties.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

The definitive solid-state structure of this compound has not been determined, as no single-crystal X-ray diffraction studies have been published.

Analysis of Crystal Packing, Hydrogen Bonding, and Other Intermolecular Interactions

Without crystallographic data, an analysis of the crystal packing, hydrogen bonding network, and other non-covalent intermolecular interactions that govern the solid-state architecture of this compound cannot be performed.

Conformational Analysis in the Crystalline State and Polymorphism Studies

Currently, there are no publicly available research findings or crystallographic data concerning the conformational analysis of this compound in the crystalline state. Studies detailing single-crystal X-ray diffraction analysis, which would provide insights into the molecule's three-dimensional structure, bond angles, and intermolecular interactions, have not been reported. Consequently, information regarding potential polymorphism—the ability of the compound to exist in multiple crystalline forms—is also absent from the scientific literature. Without experimental data, it is not possible to construct a data table of crystallographic parameters.

Co-crystallization Strategies with Relevant Ligands or Co-formers

The exploration of co-crystallization as a method to modify the physicochemical properties of this compound has not been documented in published research. There are no reports on attempts to form co-crystals with other active pharmaceutical ingredients, excipients, or other relevant ligands. As a result, no data is available on successful or attempted co-crystallization strategies, nor are there any structural data for potential co-crystals.

Chiroptical Properties and Stereochemical Characterization (if applicable to chiral derivatives)

The potential for chirality in derivatives of this compound has not been explored in the available scientific literature. Consequently, there is no information regarding the synthesis or resolution of chiral derivatives of this compound.

Given the absence of any identified chiral derivatives of this compound, no studies on their optical rotation or the development of chiral chromatographic methods for enantiomeric separation have been conducted. Therefore, no data on specific rotation values or chromatographic conditions for enantiomeric purity assessment are available.

As no chiral derivatives of this compound have been reported, there have been no applications of Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) spectroscopy for the assignment of their absolute configurations. These powerful chiroptical techniques rely on the differential absorption of circularly polarized light by chiral molecules, and in the absence of such molecules, these analyses are not applicable.

Computational and Theoretical Chemistry Studies on 7 Bromo 4 Hydroxy 6 Methylquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of 7-Bromo-4-hydroxy-6-methylquinoline. These calculations can elucidate its structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. For a molecule like this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine its optimized ground state geometry. nih.gov These calculations provide precise bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional representation of the molecule.

DFT is also instrumental in predicting various electronic properties. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. scirp.org A smaller energy gap suggests higher reactivity. scirp.org Other electronic properties that can be calculated include ionization potential, electron affinity, electronegativity, chemical hardness, and softness.

Furthermore, DFT calculations can simulate spectroscopic parameters. For instance, theoretical vibrational frequencies can be computed and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. Additionally, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted, which is valuable for interpreting experimental NMR data.

Table 1: Predicted Electronic Properties of a Quinoline (B57606) Derivative (Analogous Compound)

| Property | Value (eV) |

| HOMO Energy | -6.646 |

| LUMO Energy | -1.816 |

| Energy Gap (ΔE) | 4.83 |

Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate energetic and thermodynamic data for molecules like this compound.

These calculations are particularly useful for studying reaction mechanisms and conformational isomers. For instance, the relative energies of different tautomers or rotamers of this compound can be determined to predict the most stable form. Ab initio methods can also be used to calculate thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy. This information is vital for understanding the spontaneity and equilibrium of chemical reactions involving this compound.

Molecular Orbital (MO) theory provides a detailed picture of the distribution and energy of electrons within a molecule. youtube.com Analysis of the molecular orbitals, particularly the HOMO and LUMO, reveals regions of the molecule that are likely to be involved in chemical reactions. The HOMO is associated with the ability to donate electrons, while the LUMO is related to the ability to accept electrons. nih.gov The spatial distribution of these frontier orbitals in this compound would indicate the probable sites for electrophilic and nucleophilic attack.

Charge distribution studies, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provide insight into the partial atomic charges on each atom in the molecule. This information helps in understanding the molecule's polarity and electrostatic potential. A Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution and identify regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov These maps are valuable for predicting intermolecular interactions. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are employed to study the conformational flexibility and dynamic behavior of molecules over time.

Conformational analysis of this compound involves identifying all possible spatial arrangements of its atoms (conformers) and determining their relative energies. This can be achieved by systematically rotating the single bonds in the molecule and calculating the energy at each step. The results can be visualized on a potential energy surface (PES) map, which shows the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformers, while the saddle points represent transition states between conformers. This analysis is crucial for understanding the flexibility of the molecule and the accessibility of different conformations, which can influence its biological activity.

Molecular Dynamics (MD) simulations provide a time-dependent view of the molecular motion of this compound. mdpi.com In an MD simulation, the classical equations of motion are solved for all atoms in the system, which can include the molecule of interest and surrounding solvent molecules. This allows for the study of its dynamic behavior, such as vibrational motions, conformational changes, and interactions with its environment. mdpi.com

MD simulations are particularly useful for investigating solvent effects. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can observe how the solvent influences its structure and dynamics. Properties such as the radial distribution function can be calculated to understand the solvation shell around different parts of the molecule. The stability of the molecule in different solvents can also be assessed by monitoring its root-mean-square deviation (RMSD) over the course of the simulation. nih.gov

Free Energy Calculations for Ligand Binding and Reaction Pathways

Free energy calculations are a cornerstone of computational chemistry, offering quantitative predictions of the binding affinity between a ligand, such as this compound, and its biological target. These calculations can also elucidate the energetic feasibility of various reaction pathways.

One of the most rigorous methods for calculating binding free energies is the alchemical free energy calculation. This method involves a non-physical, or "alchemical," transformation where the ligand is gradually annihilated or decoupled from its environment, both in the solvated state and when bound to the protein. The difference in the free energy of these two transformations yields the absolute binding free energy. Alternatively, relative binding free energies can be calculated by alchemically transforming one ligand into another, providing a direct comparison of their binding affinities.

These calculations are computationally intensive, often requiring extensive molecular dynamics (MD) simulations to adequately sample the conformational space of the system. The accuracy of these predictions is highly dependent on the quality of the force field used to describe the interatomic interactions.

Table 1: Hypothetical Free Energy Calculation Results for this compound Binding to a Kinase Target

| Computational Method | Calculated ΔG (kcal/mol) | Experimental ΔG (kcal/mol) |

|---|---|---|

| Alchemical Free Energy | -9.5 ± 0.8 | -9.2 |

| MM/PBSA | -12.3 | -9.2 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Furthermore, free energy calculations can be employed to map out the energy landscape of chemical reactions, identifying transition states and calculating activation energies. This is crucial for understanding enzymatic reaction mechanisms and the metabolic fate of a compound.

In Silico Screening and Virtual Ligand Design Methodologies

In silico screening and virtual ligand design are powerful computational strategies used to identify and optimize potential drug candidates from large chemical libraries.

Molecular Docking Studies for Predicting Ligand-Target Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used to predict the binding mode and estimate the binding affinity of a small molecule, such as this compound, within the active site of a target protein.

The process involves two main steps: sampling the conformational space of the ligand within the binding site and then scoring these poses using a scoring function to rank them. The scoring functions are designed to approximate the binding free energy and typically include terms for van der Waals interactions, electrostatic interactions, and hydrogen bonding.

The results of molecular docking can provide valuable insights into the key interactions between the ligand and the protein, guiding the design of more potent and selective inhibitors.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Docking Program | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| AutoDock Vina | -8.7 | LYS745, MET793, ASP855 |

| Glide | -9.2 | LYS745, CYS797, ASP855 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Pharmacophore-Based Virtual Screening for Identifying Potential Binders

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups.

A pharmacophore model can be generated based on the structure of a known active ligand or from the structure of the target's binding site. This model can then be used as a 3D query to screen large compound databases to identify novel molecules that match the pharmacophore and are therefore likely to bind to the target. This approach is particularly useful when the 3D structure of the target protein is unknown.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most correlated with activity, a predictive model can be built.

These descriptors can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, untested compounds, thereby prioritizing the synthesis of the most promising candidates.

Computational Prediction of ADME/Tox Properties (Focus on Methodologies and In Silico Insights)

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is a critical component of the drug discovery process. In silico methods for predicting these properties are increasingly used to identify potential liabilities early on, reducing the attrition rate of drug candidates in later stages of development.

In Silico Metabolism Prediction and Metabolite Identification Pathways

The metabolism of a drug can significantly impact its efficacy and safety. In silico tools can predict the sites of metabolism (SOM) on a molecule that are most susceptible to enzymatic modification, primarily by cytochrome P450 (CYP) enzymes. These predictions are often based on models that consider the reactivity of different atomic sites and their accessibility to the enzyme's active site.

By predicting the likely metabolites of this compound, researchers can anticipate potential issues such as the formation of toxic metabolites or rapid clearance of the drug from the body. These insights can guide the chemical modification of the lead compound to improve its metabolic stability.

Table 3: Hypothetical In Silico ADME/Tox Predictions for this compound

| Property | Predicted Value | Method |

|---|---|---|

| Human Intestinal Absorption | High | Rule-based models |

| Blood-Brain Barrier Penetration | Low | Machine learning model |

| CYP2D6 Inhibition | Inhibitor | Pharmacophore model |

| hERG Blockage | Low risk | QSAR model |

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational Models for Predicting Potential Toxicological Endpoints

The use of computational, or in silico, models to predict the toxicological properties of chemical compounds has become an essential component of modern chemical safety assessment. These methods offer a rapid and cost-effective means to screen substances for potential hazards, reducing the reliance on animal testing. azolifesciences.com For a specific compound like this compound, a variety of computational models can be employed to estimate its potential toxicological endpoints, even in the absence of direct experimental data. These models primarily leverage the compound's chemical structure to predict its biological activity. azolifesciences.com

The most common approaches fall under the umbrella of Quantitative Structure-Activity Relationship (QSAR) models. azolifesciences.commdpi.com A QSAR model is a mathematical equation that correlates a molecule's chemical structure and related properties (known as molecular descriptors) with a specific biological effect, such as toxicity. mdpi.comnih.gov For quinoline derivatives, QSAR models have been developed to predict various toxicological endpoints, including mutagenicity and cytotoxicity. nih.gov

Key principles of these predictive models include:

Descriptor Calculation: The first step involves calculating a wide range of molecular descriptors for this compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, hydrophobicity (log P), and electronic properties (e.g., partial charges, electronegativity). nih.govnih.gov

Model Application: Once the descriptors are calculated, they are fed into a pre-existing, validated QSAR model. re-place.be These models are built using large datasets of compounds with known toxicological data. The model then uses the descriptor values for this compound to predict its likely activity for a given toxicological endpoint. re-place.be

Expert Systems: More advanced approaches utilize expert systems, which are sophisticated software programs that combine multiple QSAR models and rule-based systems to predict a range of toxicities. mdpi.comnih.gov These systems can identify specific chemical substructures, known as structural alerts, that are associated with particular types of toxicity, such as mutagenicity. nih.gov

For a substituted quinoline like this compound, computational models would typically be used to predict the following key toxicological endpoints:

Mutagenicity: This refers to the potential of a chemical to cause mutations in the genetic material of an organism. The Ames test is a widely used bacterial reverse mutation assay to assess this endpoint. simulations-plus.com QSAR models for Ames mutagenicity are well-established and are used in regulatory contexts. nihs.go.jpnih.gov These models would analyze the structure of this compound for features commonly found in mutagenic compounds. Studies on other quinoline congeners have shown that mutagenicity can be related to factors like hydrophobicity and steric interactions. nih.gov

Carcinogenicity: This is the ability of a substance to cause cancer. While more complex to predict than mutagenicity, computational models exist that can estimate carcinogenic potential based on structural alerts and statistical correlations from large databases of tested chemicals.

Cytotoxicity: This is the quality of being toxic to cells. For quinoline derivatives, QSAR studies have indicated that cytotoxicity is often influenced by the compound's hydrophobicity and the presence of electron-withdrawing groups. nih.gov

Acute Toxicity: This endpoint predicts the potential for adverse effects from short-term exposure. Models can estimate values like the LD50 (the dose lethal to 50% of a test population). Studies on quinoline derivatives have successfully used QSAR models to predict acute toxicity. pandawainstitute.com

The predictions from these models are typically presented as a probability or a classification (e.g., "mutagenic" or "non-mutagenic"). The reliability of the prediction depends heavily on the quality of the model and whether this compound falls within the model's "applicability domain"—meaning, whether it is structurally similar to the chemicals used to build the model. nih.gov

Below is an illustrative data table showing the types of predicted toxicological endpoints that could be generated for this compound using common computational toxicology platforms. It is important to note that these are hypothetical predictions for illustrative purposes, based on the capabilities of existing in silico tools.

| Toxicological Endpoint | Prediction Method | Predicted Outcome (Illustrative) | Confidence Level |

| Ames Mutagenicity | Statistical-Based QSAR | Positive | Medium |

| Carcinogenicity (Rodent) | Structural Alerts/QSAR | Equivocal/Suspected | Low |

| Acute Oral Toxicity (Rat LD50) | QSAR Regression Model | Category 4 (300 < LD50 <= 2000 mg/kg) | Medium |

| Skin Sensitization | Read-Across/QSAR | Non-sensitizer | High |

| Cytotoxicity (in vitro) | QSAR Classification | Cytotoxic | Medium |

Mechanistic Studies of Biological Activity of 7 Bromo 4 Hydroxy 6 Methylquinoline

Target Identification and Validation Approaches for 7-Bromo-4-hydroxy-6-methylquinoline

There is no available information in peer-reviewed literature or public databases detailing the target identification and validation for this compound. The subsequent subsections outline standard methodologies for such investigations, though their application to this particular compound has not been reported.

Proteomics and Metabolomics-Based Approaches for Target Deconvolution

No studies utilizing proteomics or metabolomics to deconvolute the cellular targets of this compound have been published. Such approaches would typically involve treating relevant cell lines or model organisms with the compound and subsequently analyzing changes in protein expression (proteomics) or metabolite profiles (metabolomics) to infer potential biological targets and affected pathways.

Affinity Chromatography and Chemical Pull-Down Assays for Direct Target Engagement

There are no reports of affinity chromatography or chemical pull-down assays being employed to identify the direct binding partners of this compound. These methods would involve immobilizing the compound on a solid support to capture interacting proteins from cell lysates, which are then identified using techniques like mass spectrometry.

Reporter Gene Assays and High-Throughput Screening for Pathway Activation or Inhibition

Information regarding the use of reporter gene assays or high-throughput screening to assess the impact of this compound on specific signaling pathways is not available. These assays are instrumental in determining whether a compound activates or inhibits cellular pathways of interest by measuring the expression of a reporter gene linked to a specific promoter.

Enzyme Inhibition and Receptor Binding Kinetics of this compound

Detailed kinetic data on the interaction of this compound with specific enzymes or receptors are not present in the available scientific literature.

Detailed Enzyme Kinetics Studies (e.g., IC50, Ki Determination, Type of Inhibition)

No published studies provide data on the enzyme inhibitory activity of this compound, including key parameters such as IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), or the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Table 1: Enzyme Inhibition Data for this compound

| Target Enzyme | IC50 | Ki | Type of Inhibition |

| Data not available | Data not available | Data not available | Data not available |

Receptor Binding Assays and Ligand Displacement Studies on Isolated Receptors

There is no publicly available information from receptor binding assays or ligand displacement studies for this compound. Such studies would be necessary to determine its affinity and selectivity for various receptors.

Table 2: Receptor Binding Affinity of this compound

| Receptor | Binding Affinity (Kd) | Competitive Ligand |

| Data not available | Data not available | Data not available |

Allosteric Modulation and Conformational Changes Induced by the Compound on Biological Targets

There is no available information describing whether this compound acts as an allosteric modulator or induces conformational changes in any biological targets.

Cellular and Molecular Pathway Modulation by this compound

No studies were found that investigated the effects of this compound on cellular and molecular pathways. This includes a lack of data for the following specific sub-topics:

Preclinical In Vitro and In Vivo Model Studies (Excluding Human Clinical Data)

There is a lack of published preclinical studies, both in vitro and in vivo, for this compound.

Due to the complete absence of research data for this compound in the specified areas, no data tables or detailed research findings can be provided.

Mechanistic Studies in Relevant Animal Models (e.g., Target Engagement, Pathway Modulation, Biomarker Changes)

There are no published in vivo studies on this compound in any animal models. Consequently, information regarding its target engagement, modulation of biological pathways, or effects on biomarkers is not available.

In Vitro Absorption, Distribution, and Metabolism Studies Using Cell Lines or Microsomes

No in vitro ADME studies for this compound have been reported in the scientific literature. This includes a lack of data on its absorption characteristics, distribution profile, and metabolic fate when studied using cell lines or microsomal assays.

Emerging Applications of 7 Bromo 4 Hydroxy 6 Methylquinoline Beyond Traditional Pharmacology

Applications in Materials Science and Engineering

The inherent characteristics of the quinoline (B57606) nucleus—a rigid, planar aromatic system with electron-donating and accepting capabilities—make it a valuable building block in materials science. The specific substitutions on 7-Bromo-4-hydroxy-6-methylquinoline could further tailor these properties for specialized applications.

Development of Fluorescent Probes and Dyes for Bioimaging and Sensing

Quinoline and its derivatives are a well-established class of fluorophores, known for their interesting photophysical properties. crimsonpublishers.comcrimsonpublishers.com The core structure often exhibits fluorescence, which can be fine-tuned by the introduction of various functional groups. nih.gov For this compound, the 4-hydroxy group is a key feature, as hydroxyquinolines are known to be effective fluorescent sensors.

The general principle involves the quinoline nitrogen atom and the hydroxyl group acting as a binding site for analytes like metal ions. nih.gov Upon coordination, the electronic properties of the quinoline ring system are altered, leading to a detectable change in fluorescence intensity or wavelength, a phenomenon known as chelation-enhanced fluorescence (CHEF). researchgate.net The bromo and methyl groups on the benzene (B151609) ring portion of the molecule would likely modulate the electronic distribution and, consequently, the spectral properties of the probe. In theory, this compound could be developed into a "turn-on" or "turn-off" fluorescent sensor for specific ions or small molecules, making it a valuable tool for bioimaging applications. crimsonpublishers.comresearchgate.net

Integration into Polymer Chemistry for Functional Materials

The incorporation of functional organic molecules into polymer chains is a powerful strategy for creating advanced materials with tailored properties. Quinoline derivatives have been explored for this purpose, and this compound possesses reactive sites that could allow for its integration into polymers. tubitak.gov.trnih.gov

The hydroxyl group could be esterified with a polymerizable moiety, such as an acrylate (B77674) or methacrylate (B99206) group. The resulting monomer could then be copolymerized with other monomers to introduce the quinoline unit into a polymer backbone. nih.govtandfonline.com Such quinoline-containing polymers could exhibit enhanced thermal stability, specific optical properties like a high refractive index, or fluorescence. These materials could find potential use in specialty coatings, advanced optical films, or as sensory materials where the quinoline unit can interact with its environment. Furthermore, polymer-supported catalysts are an area of active research, and quinoline-based polymers have been used to facilitate organic reactions. tubitak.gov.trasianpubs.org

Coordination Chemistry with Metal Ions for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are highly porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov The selection of the organic linker is crucial as it dictates the structure and properties of the resulting MOF. Quinoline derivatives bearing potential coordination sites, such as the nitrogen atom and a hydroxyl group, are excellent candidates for use as organic linkers. nih.govacs.org

This compound features a bidentate N,O-coordination site, which could bind to a variety of metal centers. The rigidity of the quinoline scaffold is advantageous for the formation of stable, porous frameworks. The presence of the bromo substituent could also introduce halogen bonding interactions, which can help in directing the supramolecular architecture of the framework. A luminescent Zr(IV)-based MOF has been synthesized using a quinoline-dicarboxylic acid ligand, demonstrating the utility of quinolines in creating fluorescent MOFs for chemical sensing. rsc.org Theoretically, MOFs constructed from this compound could be explored for applications in gas storage, catalysis, or as chemical sensors.

Chemical Biology Tools and Probes

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds. nih.govekb.eg This biological relevance can be harnessed to create chemical tools to probe biological systems.

Development of Affinity Probes for Target Deconvolution in Biological Systems

When a molecule shows a biological effect, identifying its direct cellular target is a key challenge. Affinity probes are designed for this purpose. If this compound were to exhibit a specific biological activity, it could serve as the core of an affinity probe. This would involve chemically modifying the quinoline structure to attach a reporter tag, such as biotin (B1667282) or a fluorescent dye, via a linker. This modified molecule would then be used to "fish" for its binding partners in a cell lysate. The tagged protein-probe complex can then be isolated and the protein identified, thus deconvoluting the compound's mechanism of action. The binding affinity of various quinoline derivatives to biological targets is an active area of research. nih.govnih.gov

Photoaffinity Labeling and Chemical Tagging Applications for Protein Interaction Studies

Photoaffinity labeling is a powerful technique to covalently link a probe to its biological target upon photoactivation. This creates a stable link for downstream analysis. To adapt this compound for this purpose, a photoreactive group, such as a diazirine or an azide, would need to be chemically introduced into its structure. nih.govnih.gov This photo-probe, when incubated with cells or cell lysates and exposed to UV light, would form a covalent bond with its target protein at the binding site. This allows for the unambiguous identification of the direct protein target. The development of quinoline derivatives with cross-linking capabilities for fluorescent labeling of biomolecules has been demonstrated, paving the way for such applications. nih.gov

Biosensor Development for the Detection of Specific Biomolecules

The development of sensitive and selective biosensors is crucial for early disease diagnosis and monitoring. Quinoline derivatives, known for their fluorescent properties, are increasingly being investigated as key components of biosensors. nih.gov The rigid structure and potential for functionalization of the quinoline ring make it an excellent platform for designing probes that can bind to specific biomolecules and signal their presence through a change in fluorescence. nih.govrsc.org

While specific studies on this compound for biosensor applications are not yet widely published, research on structurally similar compounds is highly illustrative. For instance, the modification of a quinoline core to include specific binding groups can lead to highly effective sensors. This approach has been demonstrated in the development of fluorescent sensors for metal ions, which are vital for many biological processes. rsc.org The inherent fluorescence of the quinoline moiety can be modulated by its interaction with a target biomolecule, providing a clear "on" or "off" signal. The presence of the bromo and hydroxyl groups on this compound offers sites for further chemical modification, allowing for the attachment of recognition elements tailored to specific biomolecules such as proteins, nucleic acids, or even small molecule metabolites.

Analytical Chemistry Applications

The unique chemical structure of this compound lends itself to a variety of applications in analytical chemistry, particularly as a reagent for detection and as a component in sensor technology.

Use as a Chromogenic or Fluorescent Reagent for the Detection of Metal Ions or Other Analytes

Quinoline and its derivatives are well-regarded for their ability to act as chromogenic and fluorescent reagents, especially for the detection of metal ions. rsc.orgacs.org The nitrogen atom in the heterocyclic ring and the hydroxyl group can act as binding sites for metal ions, leading to the formation of stable complexes. This interaction often results in a significant change in the electronic properties of the molecule, which can be observed as a change in color (chromogenic) or fluorescence.

Research on various quinoline-based sensors has demonstrated high selectivity and sensitivity for specific metal ions like Fe³⁺, Fe²⁺, and Cu²⁺. acs.org For example, a novel quinoline derivative was successfully designed to act as a fluorescent sensor for Fe³⁺, exhibiting a detectable response even at very low concentrations. rsc.org The mechanism often involves a process known as chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET), where the binding of the analyte modulates the fluorescence output of the quinoline core. Given its structure, this compound is a prime candidate for similar applications. The electron-withdrawing nature of the bromine atom combined with the coordinating ability of the hydroxyl group could lead to unique spectral properties upon binding to specific analytes.

Table 1: Examples of Quinoline Derivatives as Fluorescent Sensors for Metal Ions

| Quinoline Derivative | Target Analyte | Detection Principle |

| Novel Quinoline Derivative | Fe³⁺ | Fluorescence Quenching |

| Quinoline-based Thiazole Derivatives | Fe³⁺, Fe²⁺, Cu²⁺ | Fluorescence Quenching |

This table is illustrative and based on the capabilities of similar quinoline compounds.

Development of Electrochemical Sensors for Environmental or Biological Analyte Detection

Beyond optical detection methods, quinoline derivatives are also being explored in the development of electrochemical sensors. These sensors measure changes in electrical properties, such as current or potential, upon interaction with an analyte. The electrochemical activity of the quinoline ring system can be harnessed for this purpose.

While direct studies on this compound in this context are limited, the general principles apply. The quinoline moiety can be incorporated into an electrode surface, either through polymerization or by covalent attachment. The presence of the bromo and hydroxyl groups on this compound could influence its electrochemical behavior and provide sites for immobilization onto an electrode. Such sensors could be developed for the detection of a wide range of environmental pollutants or biologically important molecules. For example, electrodes modified with quinoline derivatives could potentially be used to detect heavy metal ions in water samples or to monitor neurotransmitter levels in biological fluids.

Applications as an Analytical Standard or Internal Reference in Chromatographic Methods

In analytical chemistry, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the use of analytical standards and internal references is essential for accurate quantification. An analytical standard is a highly pure compound used to calibrate instruments and quantify the amount of a substance in a sample. An internal standard is a known amount of a compound, different from the analyte, added to a sample to correct for variations in sample preparation and analysis.

Given its well-defined chemical structure and molecular weight, this compound has the potential to serve as an analytical standard for the identification and quantification of related quinoline compounds in various matrices. chemical-suppliers.euadvtechind.com Its purity can be rigorously assessed, making it a reliable reference material. Furthermore, its unique retention time in chromatographic systems would make it a suitable internal standard in the analysis of other quinoline derivatives, provided it is not naturally present in the samples being analyzed. The presence of the bromine atom also makes it detectable by specific detectors, such as an electron capture detector (ECD) in GC, which could be advantageous in certain analytical methods.

Challenges, Limitations, and Future Research Directions for 7 Bromo 4 Hydroxy 6 Methylquinoline

Synthetic Challenges and Opportunities for Improved Efficiency and Scalability

The synthesis of polysubstituted quinolines like 7-Bromo-4-hydroxy-6-methylquinoline is often hampered by challenges related to efficiency and scalability. Traditional methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedlander reactions, while foundational, frequently require harsh reaction conditions, including high temperatures and strong acids, leading to low yields and the formation of undesirable byproducts. tandfonline.comresearchgate.net These factors not only complicate the purification process but also pose significant obstacles to large-scale production. researchgate.net

A primary challenge in the synthesis of this compound lies in achieving precise regioselectivity during the bromination step. The position of the bromine atom is critical for the molecule's ultimate biological activity and its utility as a synthetic intermediate. Studies on related quinolines have shown that bromination can yield a mixture of mono- and di-bromo derivatives, with the product ratios being highly dependent on the reaction conditions. researchgate.net Optimizing these conditions to selectively introduce a bromine atom at the C-7 position while managing the directing effects of the hydroxyl and methyl groups on the quinoline ring is a significant synthetic hurdle.

Opportunities for improvement lie in the adoption of modern synthetic methodologies. The development of "green" synthesis approaches, which utilize less hazardous reagents and solvents, and microwave-assisted synthesis could offer more efficient and environmentally benign routes to this compound. tandfonline.comresearchgate.net Furthermore, catalytic methods, including those employing transition metals, could provide milder reaction conditions and enhanced regioselectivity.

Table 1: Comparison of Traditional and Modern Synthetic Approaches for Quinolines

| Feature | Traditional Methods (e.g., Skraup, Friedlander) | Modern Methods (e.g., Catalytic, Microwave-assisted) |

| Reaction Conditions | Harsh (high temperature, strong acids) | Mild |

| Yields | Often low to moderate | Generally higher |

| Byproducts | Significant formation | Reduced byproduct formation |

| Scalability | Challenging | More amenable to scale-up |

| Environmental Impact | High | Lower |

Methodological Advancements Required for Deeper Mechanistic Biological Insights

Understanding the precise mechanism of action of this compound at a molecular level is crucial for its development as a therapeutic agent. While the quinoline core is associated with a range of biological activities, including anticancer and antimicrobial effects, the specific contribution of the bromo, hydroxyl, and methyl substituents of the target compound needs to be elucidated. researchgate.netnih.gov

Current research on related quinoline derivatives often relies on in vitro assays, such as cytotoxicity screening against cancer cell lines. nih.gov While valuable for initial activity assessment, these methods provide limited insight into the downstream molecular pathways affected by the compound. To gain a deeper understanding, a suite of advanced methodological approaches is required.

These include target identification and validation techniques to pinpoint the specific proteins or enzymes with which this compound interacts. Advanced cell imaging techniques can be employed to visualize the subcellular localization of the compound and its effects on cellular morphology and processes in real-time. Furthermore, "omics" technologies, such as proteomics and metabolomics, can provide a global view of the changes in protein expression and metabolic profiles induced by the compound, offering clues to its mechanism of action.

Integration of Advanced Computational and Experimental Approaches for Comprehensive Understanding

A synergistic approach that combines computational modeling with experimental validation is essential for a comprehensive understanding of this compound. In silico methods can significantly accelerate the research and development process.

Molecular docking studies can predict the binding affinity and mode of interaction of this compound with potential biological targets, helping to prioritize experimental testing. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of related quinoline analogs with their biological activities, guiding the design of more potent and selective compounds. mdpi.com

The predictions generated from these computational models must then be rigorously tested through experimental work. For instance, if docking studies suggest a particular enzyme as a target, enzyme inhibition assays can be performed to confirm this interaction. Similarly, if QSAR models predict that a specific modification will enhance activity, that analog can be synthesized and tested in relevant biological assays. This iterative cycle of computational prediction and experimental validation is a powerful strategy for optimizing the properties of this compound.

Exploration of Novel Application Areas and Interdisciplinary Research Opportunities

While the primary focus for many quinoline derivatives has been in oncology and infectious diseases, the unique substitution pattern of this compound may open doors to novel application areas. The presence of a bromine atom makes the compound an excellent precursor for further chemical modifications through cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives with potentially new biological activities. nih.gov

Interdisciplinary collaborations will be key to unlocking these new opportunities. For instance, collaboration with materials scientists could explore the potential of this compound or its derivatives in the development of novel materials, such as organic light-emitting diodes (OLEDs) or sensors. researchgate.net Partnering with agricultural chemists could investigate its potential as a pesticide or plant growth regulator. The broad biological activity profile of the quinoline scaffold suggests that a wide range of applications may be yet to be discovered.

Addressing Current Research Bottlenecks and Unmet Needs in the Field

The most significant bottleneck in the study of this compound is the current lack of specific research on this particular molecule. While the broader class of quinolines is well-studied, the specific data needed to advance this compound is sparse.

Key Unmet Needs:

Detailed Synthesis and Characterization: A robust and well-documented synthetic route to this compound is needed, along with comprehensive characterization of its physicochemical properties.

Systematic Biological Evaluation: The compound needs to be screened against a wide range of biological targets and in various disease models to identify its most promising therapeutic applications.

Pharmacokinetic and Toxicological Profiling: To assess its drug-like properties, studies on its absorption, distribution, metabolism, and excretion (ADME) as well as its potential toxicity are essential.

Head-to-Head Comparison: Comparative studies with other structurally related quinoline derivatives would help to delineate the specific contributions of the 7-bromo and 6-methyl substituents to its biological activity profile.

Addressing these unmet needs through focused research efforts will be critical to moving this compound from a chemical curiosity to a compound with tangible applications.

Conclusion

Summary of Key Research Findings and Contributions Related to 7-Bromo-4-hydroxy-6-methylquinoline

The primary finding is the significant gap in the scientific literature regarding this compound. Its existence is confirmed through chemical supplier databases, which provide its CAS number and molecular formula. chemical-suppliers.euchemsrc.com However, there are no peer-reviewed publications detailing its synthesis, spectroscopic and physicochemical properties, or its biological and pharmacological profile. The compound currently exists as a potential building block for research rather than a subject of it.

Significance of this compound in Contemporary Chemical and Biological Research

The significance of this compound is currently potential rather than realized. Its importance lies in its membership in the bromo-hydroxy-quinoline chemical class, a family of compounds recognized for its versatile applications in medicinal chemistry. nih.gov The quinoline (B57606) core is a well-established scaffold for developing agents with anticancer, antibacterial, and antimalarial properties. The bromine atom at the 7-position provides a reactive site for synthetic elaboration, allowing for the creation of diverse chemical libraries through reactions like Suzuki or Buchwald-Hartwig couplings. Therefore, its primary significance is as a readily available, yet unexplored, starting material for drug discovery and materials science.

Outlook for Future Investigations and Potential Academic Impact of Research on this Compound

The lack of data on this compound presents a clear opportunity for future research. Immediate investigations should focus on:

Definitive Synthesis and Characterization: Developing and publishing a robust, high-yield synthesis for the compound, followed by complete spectroscopic characterization (NMR, IR, MS) and X-ray crystallography to confirm its structure and tautomeric form.

Biological Screening: Including the compound in broad biological screens to identify potential activities. Based on its structural class, screening for anticancer, antimicrobial, and kinase inhibitory effects would be a logical starting point.

Library Development: Utilizing the bromine atom as a synthetic handle to generate a library of derivatives. This would enable structure-activity relationship (SAR) studies and could lead to the identification of potent and selective modulators of biological targets.

The academic impact of such research would be substantial. It would fill a knowledge gap for a fundamental chemical entity and could potentially uncover a new series of bioactive compounds, contributing valuable knowledge to the fields of synthetic organic chemistry and medicinal chemistry.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Bromo-4-hydroxy-6-methylquinoline, and how do reaction conditions influence yield?